1-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Description
The compound 1-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline derivative featuring a quinoline core substituted with chloro and methoxy groups at positions 2 and 7, respectively. The pyrazoline ring is further substituted with a p-tolyl (4-methylphenyl) group and an acetyl (ethanone) moiety.
Properties
IUPAC Name |
1-[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2/c1-13-4-6-15(7-5-13)20-12-21(26(25-20)14(2)27)18-10-16-8-9-17(28-3)11-19(16)24-22(18)23/h4-11,21H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUCBBSWWASGKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C(C=CC4=C3)OC)Cl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic organic molecule that has attracted attention due to its potential biological activities. This compound belongs to a class of pyrazole derivatives, which are recognized for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. The structural features of this compound suggest possible interactions with various biological targets, warranting further investigation into its therapeutic potential.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 407.9 g/mol. Its structure includes a quinoline moiety, which is known for its biological activity, particularly in antimalarial and anticancer applications. The presence of the pyrazole ring enhances its potential pharmacological properties due to its ability to interact with various biological targets.
| Structural Feature | Description |
|---|---|
| Quinoline Moiety | Known for antimalarial and anticancer properties |
| Pyrazole Ring | Associated with anti-inflammatory and analgesic activities |
| Chloro Group | May influence reactivity and solubility |
| Methoxy Group | Enhances biological interactions |
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of compounds containing quinoline and pyrazole structures. Quinoline derivatives are often explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may exhibit similar properties.
Anti-inflammatory and Analgesic Effects
Pyrazole derivatives are well-documented for their anti-inflammatory and analgesic effects. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. Preliminary data suggest that the compound may interact with these pathways.
The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that it may involve:
- Interaction with specific enzymes or receptors involved in inflammatory pathways.
- Induction of apoptosis in cancer cells through modulation of signaling pathways.
- Inhibition of key enzymes that contribute to disease pathology.
Case Studies and Research Findings
Several studies have investigated related compounds within the same structural class. For example:
- Study on Quinoline Derivatives : A study demonstrated that quinoline-based compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research into derivatives like 1-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone .
- Pyrazole Antiinflammatory Activity : Research indicated that pyrazole derivatives could effectively reduce inflammation in animal models by inhibiting COX enzymes .
- SAR Studies : Structure-activity relationship (SAR) studies have shown that modifications on the quinoline or pyrazole rings can significantly alter biological activity, suggesting that targeted modifications could enhance therapeutic efficacy .
Scientific Research Applications
The compound 1-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic organic molecule that belongs to a class of pyrazole derivatives. Pyrazole derivatives are known for diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. The compound has garnered interest for its potential biological activities and therapeutic applications and is often used in research settings.
Structural and Chemical Properties
The compound incorporates a quinoline moiety, known for biological activity, particularly in antimalarial and anticancer applications. The presence of the pyrazole ring enhances its potential pharmacological properties because it can interact with various biological targets.
Synthesis
The synthesis of 1-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one typically involves multiple steps. Technical details regarding reaction conditions (temperature, solvents, catalysts) and purification methods (chromatography, recrystallization) are crucial for optimizing yield and purity.
Potential Applications
The primary applications of 1-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one include:
- Further pharmacological studies due to its potential to interact with various biological targets.
- A candidate for drug development because of its potential therapeutic applications.
The biological activities of quinoline derivatives depend not only on the bicyclic hetero-aromatic pharmacophore but also on the nature of the substituents . The uniqueness of (5-(2-chloro-7-methoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone lies in its combination of both quinoline and pyrazole functionalities, which may synergistically enhance its biological activity compared to compounds that possess only one of these structural features.
Comparison with Similar Compounds
Physicochemical and Spectroscopic Properties
- IR and NMR: Similar compounds () exhibit carbonyl (C=O) stretches near 1700 cm⁻¹ and aromatic C–H bends at 1450–1600 cm⁻¹. The target compound’s quinoline may introduce additional absorption bands at 3050–3100 cm⁻¹ (C–H aromatic) and 1250 cm⁻¹ (C–O methoxy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
